C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride
CAS No.: 2203940-85-4
Cat. No.: VC3178430
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2203940-85-4 |
---|---|
Molecular Formula | C16H20ClNO |
Molecular Weight | 277.79 g/mol |
IUPAC Name | (2-ethoxy-3-methylphenyl)-phenylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C16H19NO.ClH/c1-3-18-16-12(2)8-7-11-14(16)15(17)13-9-5-4-6-10-13;/h4-11,15H,3,17H2,1-2H3;1H |
Standard InChI Key | IPKLCEKXVUZMGT-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC=C1C(C2=CC=CC=C2)N)C.Cl |
Canonical SMILES | CCOC1=C(C=CC=C1C(C2=CC=CC=C2)N)C.Cl |
Introduction
Chemical Properties and Identification
C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride is a crystalline solid with a molecular weight of 277.79 g/mol. This compound is identified by its unique CAS registry number 2203940-85-4, which allows for precise tracking in chemical databases and research literature . The compound contains a nitrogen atom as part of its amine functional group, an oxygen atom in the ethoxy group, and a chlorine atom as part of the hydrochloride salt formation.
The basic chemical properties of C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride are summarized in the following table:
Property | Value |
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Common Name | C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride |
CAS Number | 2203940-85-4 |
Molecular Formula | C16H20ClNO |
Molecular Weight | 277.79 g/mol |
Physical State | Presumed crystalline solid |
Density | Not available in literature |
Melting Point | Not available in literature |
Boiling Point | Not available in literature |
Flash Point | Not available in literature |
As evident from the table, several physicochemical properties of this compound remain undocumented in the accessible literature, indicating a need for further characterization studies .
Structural Features and Chemical Classification
Structural Analysis
The name C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine indicates a complex molecular structure with several key components:
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A phenylmethylamine backbone, related to the basic phenethylamine structure
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A 2-ethoxy-3-methylphenyl substituent, creating an asymmetric carbon center
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A hydrochloride salt formation, which affects solubility and pharmacokinetic properties
Relationship to Phenethylamine Class
Phenethylamine derivatives comprise a diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, entactogens, anorectics, bronchodilators, and antidepressants . The specific substitution pattern in C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride, particularly the 2-ethoxy and 3-methyl groups on one of the phenyl rings, suggests potential specialized biological activity.
The presence of the ethoxy group (-OCH2CH3) at the 2-position is noteworthy, as alkoxy substitutions on phenyl rings are common in psychoactive phenethylamines. For instance, the 2,5-dimethoxyphenyl substitution pattern is seen in compounds like 2C-B and related substances that exhibit significant activity at the 5-HT2A receptor .
The functional properties of phenethylamine derivatives at receptors like 5-HT2AR and 5-HT2CR are highly dependent on the precise spatial orientation of substituents . Minor structural modifications can lead to dramatic differences in potency, selectivity, and functional activity at these receptors.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
As a secondary amine salt, C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride would be expected to exhibit typical reactivity patterns:
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Acid-base chemistry related to the protonated amine
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Nucleophilic properties of the nitrogen when deprotonated
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Electrophilic aromatic substitution reactions on the phenyl rings, influenced by the existing substituents
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Potential for oxidation of the benzylic position
The ethoxy group at the 2-position would contribute electron density to the aromatic ring through resonance effects, potentially increasing reactivity toward electrophilic substitution at specific positions.
Analytical Characterization Techniques
Spectroscopic Analysis
Several analytical techniques would be valuable for the characterization of C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal the hydrogen and carbon environments, confirming the substitution patterns on the phenyl rings
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Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure
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Infrared Spectroscopy (IR): Would identify functional groups including the amine, ethoxy, and aromatic features
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X-ray Crystallography: Would provide definitive structural confirmation and stereochemical information
Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques would be essential:
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High-Performance Liquid Chromatography (HPLC): For purity determination and separation from structural analogs
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Gas Chromatography (GC): Applicable after derivatization to improve volatility
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Thin-Layer Chromatography (TLC): For reaction monitoring during synthesis
Research Gaps and Future Directions
The limited information available on C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride highlights several important research gaps:
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Comprehensive physicochemical characterization is needed, including solubility profiles, stability data, and crystal structure
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Pharmacological screening to determine receptor binding profiles and functional activity
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Structure-activity relationship studies comparing various substituents on the phenyl rings
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Stereochemical analysis to determine if enantiomeric forms exhibit different biological properties
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Metabolic fate studies to understand biotransformation pathways
Future research should address these gaps to fully elucidate the properties and potential applications of this compound.
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